Abacavir carboxylate

Descripción general

Descripción

Abacavir Carboxilato es un derivado de Abacavir, un inhibidor de la transcriptasa inversa de nucleósidos utilizado en el tratamiento del VIH/SIDA. Este compuesto se forma por la oxidación del grupo hidroximetilo C-5' de Abacavir a un grupo carboxilo . Es uno de los principales metabolitos de Abacavir en humanos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de Abacavir Carboxilato implica la oxidación de Abacavir. Esto se puede lograr utilizando varios agentes oxidantes como el peróxido de hidrógeno u otros oxidantes químicos . La reacción generalmente requiere condiciones controladas para garantizar la oxidación selectiva del grupo hidroximetilo a un grupo carboxilo.

Métodos de Producción Industrial: La producción industrial de Abacavir Carboxilato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final. El uso de herramientas analíticas avanzadas, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS), es común en el monitoreo del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: Abacavir Carboxilato experimenta varias reacciones químicas, que incluyen:

Oxidación: La reacción principal para formar Abacavir Carboxilato a partir de Abacavir.

Reducción: Se puede reducir de nuevo a Abacavir en condiciones específicas.

Sustitución: Puede experimentar reacciones de sustitución nucleófila en el grupo carboxilo.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o alcoholes.

Principales Productos Formados:

Oxidación: Abacavir Carboxilato.

Reducción: Abacavir.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Abacavir carboxylate is primarily formed through the oxidation of abacavir's hydroxymethyl group. It serves as a key metabolite in understanding the pharmacokinetics of abacavir, influencing its clearance and efficacy.

Table 1: Pharmacokinetic Parameters of Abacavir and Its Metabolites

| Parameter | Value |

|---|---|

| Bioavailability | ~83% |

| Peak Plasma Concentration | 0.6 to 1.4 μg/ml |

| Terminal Elimination Half-Life | ~1.5 hours |

| Urinary Excretion | ~83% of the dose |

| Major Metabolites | Carboxylate, Glucuronide |

The pharmacokinetic profile indicates that this compound contributes significantly to the overall metabolism of abacavir, with renal excretion accounting for most of the drug's elimination. Studies have shown that approximately 66% of an administered dose is recovered as carboxylate and glucuronide metabolites in urine, highlighting their importance in drug monitoring and therapeutic drug management .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reference standard for quantifying abacavir and its metabolites. This application is crucial for developing robust analytical methods for quality control in pharmaceutical formulations.

Methodologies:

- High-Performance Liquid Chromatography (HPLC) : Used for the quantification of this compound in biological samples.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employed for sensitive detection and accurate measurement of this metabolite in plasma and urine samples.

Clinical Research Insights

This compound has been investigated extensively in clinical settings to understand its implications in HIV treatment regimens.

Case Study Overview: Pharmacogenetics and Patient Response

A study involving HIV-positive patients demonstrated that genetic variations could influence the metabolism of abacavir, leading to differential responses to treatment. Specifically, patients with certain HLA-B*57:01 alleles showed increased susceptibility to hypersensitivity reactions when treated with abacavir. The levels of this compound were measured to assess metabolic pathways affected by these genetic factors .

Role in Drug Development

The understanding of this compound's pharmacological properties has implications for drug development, particularly in optimizing dosing strategies for HIV therapies.

Key Findings:

Mecanismo De Acción

El mecanismo de acción de Abacavir Carboxilato está principalmente relacionado con su función como metabolito de Abacavir. El propio Abacavir es un inhibidor de la transcriptasa inversa de nucleósidos que bloquea la enzima transcriptasa inversa, esencial para la replicación del VIH . Abacavir Carboxilato, al ser un metabolito, no inhibe directamente la enzima, pero está involucrado en las vías metabólicas que influyen en la farmacocinética y la farmacodinámica de Abacavir .

Compuestos Similares:

Abacavir: El compuesto padre, un inhibidor de la transcriptasa inversa de nucleósidos.

Abacavir Glucurónido: Otro metabolito principal de Abacavir formado por glucuronidación.

Comparación:

Abacavir Carboxilato vs. Abacavir: Abacavir Carboxilato es un producto de oxidación y no tiene la misma actividad antiviral que Abacavir.

Abacavir Carboxilato vs. Abacavir Glucurónido: Ambos son metabolitos principales de Abacavir, pero se forman a través de diferentes vías metabólicas.

En conclusión, Abacavir Carboxilato es un compuesto importante en el estudio del metabolismo de Abacavir y su farmacocinética. Su preparación, reacciones químicas y aplicaciones en investigación científica proporcionan información valiosa para comprender mejor Abacavir y sus efectos terapéuticos.

Comparación Con Compuestos Similares

Abacavir: The parent compound, a nucleoside reverse transcriptase inhibitor.

Abacavir Glucuronide: Another major metabolite of Abacavir formed by glucuronidation.

Comparison:

Actividad Biológica

Abacavir carboxylate is a significant metabolite of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV-1 infection. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential interactions, and clinical implications.

Overview of Abacavir and Its Metabolism

Abacavir is administered as a prodrug that undergoes extensive metabolism to yield active and inactive metabolites. The metabolic pathway includes the conversion of abacavir to carbovir triphosphate, which is the active form that inhibits HIV reverse transcriptase. The formation of this compound occurs primarily through oxidation processes mediated by alcohol dehydrogenase, producing an aldehyde intermediate before conversion to the carboxylate form .

Pharmacokinetics

The pharmacokinetic profile of abacavir and its metabolites, including this compound, reveals important insights into their biological activity:

- Absorption and Distribution : Abacavir is absorbed rapidly after oral administration, with peak plasma concentrations typically occurring within 1-2 hours. Its distribution is influenced by various transport proteins, including SLC22A1, SLC22A2, and ABCB1 .

- Metabolism : The majority of abacavir is metabolized in the liver through glucuronidation and oxidation to form both glucuronide and carboxylate metabolites. Studies indicate that approximately 20-21% of the area under the curve (AUC) for abacavir corresponds to its carboxylate metabolite .

- Elimination : Renal excretion accounts for about 85% of the elimination of abacavir and its metabolites, with carboxylate being one of the primary forms. Less than 2% of the drug is excreted unchanged in urine .

This compound itself does not exhibit significant antiviral activity; however, it plays a role in determining the pharmacokinetic behavior of abacavir. The active metabolite, carbovir triphosphate, competes with natural substrates for reverse transcriptase and incorporates into viral DNA, leading to chain termination due to its lack of a 3' hydroxyl group .

Case Studies and Clinical Findings

Several studies have examined the clinical implications of abacavir and its metabolites:

- Hypersensitivity Reactions : Abacavir has been associated with hypersensitivity reactions in certain populations, particularly those carrying the HLA-B57:01 allele. Research indicates that abacavir may modify peptide presentation by HLA-B57:01, potentially leading to immune-mediated adverse effects .

- Pharmacogenetics : Variations in metabolism among individuals can affect drug efficacy and safety. For instance, genetic polymorphisms affecting alcohol dehydrogenase may influence the levels of this compound and subsequently impact patient responses to therapy .

- Ethanol Interaction : A study highlighted that ethanol consumption significantly inhibited the formation of this compound while increasing glucuronide formation. This interaction suggests that alcohol intake could alter the pharmacokinetics of abacavir and its metabolites, impacting therapeutic outcomes .

Research Findings Summary Table

| Parameter | Abacavir | This compound |

|---|---|---|

| Active Form | Carbovir triphosphate | Inactive |

| Metabolic Pathway | Oxidation & Glucuronidation | Oxidation |

| AUC Contribution | 100% | 20-21% |

| Elimination Route | Renal (85%) | Renal (as part of total) |

| Clinical Implications | Hypersensitivity reactions | Limited direct effects |

Propiedades

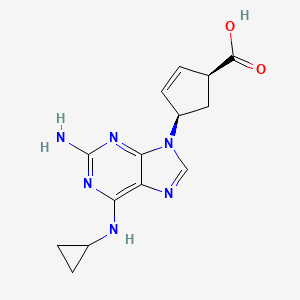

IUPAC Name |

(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMNHMMTKMVCP-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718879 | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384380-52-3 | |

| Record name | Abacavir 5'-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR 5'-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.